molecular formula C18H21NO2 B2823523 1-(4-methoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 163083-10-1

1-(4-methoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No.: B2823523
CAS No.: 163083-10-1
M. Wt: 283.371
InChI Key: MOXQEAHYSLVEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a tetrahydroindol-4-one derivative characterized by a 4-methoxyphenyl substitution at position 1 and methyl groups at positions 2, 6, and 5. The compound shares structural similarities with pharmacologically active molecules, such as apixaban, which contains a tetrahydroindol-4-one core with a methoxyphenyl group and is used as an anticoagulant .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-12-9-15-16(10-18(2,3)11-17(15)20)19(12)13-5-7-14(21-4)8-6-13/h5-9H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXQEAHYSLVEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC=C(C=C3)OC)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one involves several steps, typically starting with the preparation of the methoxyphenyl precursor. One common method includes the alkylation of 4-methoxyphenol followed by cyclization reactions to form the indole core. Industrial production methods often employ catalytic processes to enhance yield and purity. Specific reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired product with high efficiency .

Chemical Reactions Analysis

1-(4-methoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-methoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4-Methoxyphenyl C19H21NO2 ~295.38* Potential pharmaceutical relevance (e.g., anticoagulant scaffolds) .
1-(4-Chlorophenyl)-6,6-dimethyl-2-phenyl- 4-Chlorophenyl C22H20ClNO 349.86 Chlorine’s electron-withdrawing nature may reduce aromatic reactivity compared to methoxy .
1-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl- 4-Fluorophenyl C22H20FNO 333.40 Fluorine’s moderate electronegativity balances reactivity; synthesized in 88% yield via optimized routes .
6,6-Dimethyl-1,2-diphenyl- Phenyl (positions 1 and 2) C22H21NO 315.41 Increased steric hindrance from dual phenyl groups may limit solubility .

*Calculated based on structural analogy.

Methyl Group Modifications

  • A related compound (CAS 69595-03-5, C11H15NO) has a melting point of 189.6–191.1°C, suggesting high crystallinity .
  • 6,6-Dimethyl Configuration (): Common in analogs, this substitution simplifies synthesis but reduces steric bulk compared to trimethyl derivatives.

Complex Derivatives

  • Trifluoromethylpyridinyl Substituent (): The compound 1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2,6,6-trimethyl- (C23H20ClF3N2O2, MW 448.87) demonstrates how heterocyclic extensions can enhance binding affinity in drug design, albeit with synthetic complexity .
  • Apixaban (): Contains a tetrahydroindol-4-one core with a methoxyphenyl group and pyrazolopyridine-carboxamide, highlighting the scaffold’s versatility in anticoagulant development .

Biological Activity

1-(4-Methoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydroindole scaffold with a methoxyphenyl group and several methyl substituents. Its chemical formula is C16H19NC_{16}H_{19}N with a molecular weight of approximately 239.34 g/mol. The presence of the methoxy group enhances its lipophilicity and may influence its biological interactions.

Research indicates that this compound exhibits various pharmacological effects primarily through the modulation of neurotransmitter systems and enzyme inhibition:

  • Serotonin Receptor Agonism : The compound acts as an agonist at the 5-HT1A serotonin receptor, which is implicated in mood regulation and anxiety disorders. This mechanism suggests potential applications in treating depression and anxiety .
  • Antioxidant Activity : Studies have shown that compounds with similar structures possess antioxidant properties, which may contribute to neuroprotective effects against oxidative stress .
  • Inhibition of Enzymes : The compound has demonstrated inhibitory effects on specific enzymes involved in neurodegenerative diseases, such as BACE-1 and γ-secretase, which are critical targets in Alzheimer's disease research .

Antidepressant Effects

In preclinical studies, the compound has shown significant antidepressant-like effects in animal models. For instance, in forced swim tests and tail suspension tests, it exhibited reduced immobility times comparable to standard antidepressants like fluoxetine. This suggests its potential as a novel antidepressant agent.

Neuroprotective Properties

The neuroprotective effects of this compound have been highlighted in studies focusing on oxidative stress models. It was found to reduce neuronal cell death induced by reactive oxygen species (ROS), indicating its potential utility in neurodegenerative conditions .

Anticancer Activity

The compound's structural analogs have been investigated for anticancer properties. Some derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, derivatives with similar tetrahydroindole structures have been reported to inhibit Hsp90, a protein involved in cancer cell survival .

Case Studies

  • Study on Antidepressant Activity :
    • Objective : To evaluate the antidepressant potential of the compound.
    • Method : Administered to rodents followed by behavioral tests.
    • Results : Significant reduction in depressive-like behaviors was observed.
    • : Supports further investigation into its use for anxiety and depression treatment.
  • Neuroprotection Against Oxidative Stress :
    • Objective : Assess the neuroprotective effects of the compound.
    • Method : In vitro assays using neuronal cell cultures exposed to oxidative stress.
    • Results : The compound significantly reduced cell death and ROS levels.
    • : Indicates potential for treating neurodegenerative diseases.
  • Anticancer Efficacy :
    • Objective : Investigate the anticancer properties of structural analogs.
    • Method : Testing against various cancer cell lines.
    • Results : Induced apoptosis in several cancer types.
    • : Promising lead for further development as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeMechanismModel UsedKey Findings
Antidepressant5-HT1A receptor agonismRodent behavioral testsReduced immobility times similar to fluoxetine
NeuroprotectionAntioxidant activityNeuronal culturesDecreased ROS levels and cell death
AnticancerApoptosis inductionCancer cell linesSignificant inhibition of proliferation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.